An In-Depth Technical Guide to Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride
An In-Depth Technical Guide to Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought after in the design of novel therapeutics and functional materials. Among these, β-amino esters containing a trifluoromethyl group represent a particularly valuable class of synthons. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (CAS No. 169605-23-6), a key building block for the synthesis of complex fluorine-containing molecules.
Chemical Identity and Molecular Structure
Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is the hydrochloride salt of the methyl ester of 3-amino-4,4,4-trifluorobutanoic acid. The presence of a trifluoromethyl group adjacent to the amine functionality significantly influences the molecule's electronic properties and conformational preferences.
Molecular Formula: C₅H₉ClF₃NO₂
Molecular Weight: 207.58 g/mol [1]
Chemical Structure:
Caption: Chemical structure of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride.
Physicochemical Properties
A summary of the known physical properties of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 169605-23-6 | [1] |
| Molecular Formula | C₅H₉ClF₃NO₂ | [1] |
| Molecular Weight | 207.58 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 96-101 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | As an amino acid hydrochloride, it is expected to be soluble in water and polar organic solvents like methanol and ethanol, and insoluble in non-polar organic solvents.[2] | |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is anticipated to show distinct signals for the methoxy protons, the diastereotopic protons of the methylene group, and the methine proton adjacent to the trifluoromethyl and amino groups. The ammonium protons may appear as a broad singlet.
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-OCH₃ (s, 3H): Expected around 3.7-3.9 ppm.
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-CH₂- (m, 2H): Expected to appear as a multiplet, likely an AB quartet further coupled to the methine proton, in the range of 2.8-3.2 ppm.
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-CH(CF₃)- (m, 1H): Expected to be a multiplet due to coupling with the adjacent methylene protons and the trifluoromethyl group, likely in the range of 4.0-4.5 ppm.
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-N⁺H₃ (br s, 3H): A broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
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-OCH₃: Expected around 52-55 ppm.
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-CH₂-: Expected around 35-40 ppm.
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-CH(CF₃)-: Expected as a quartet due to coupling with the three fluorine atoms, in the range of 55-65 ppm.
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-C(O)O-: The carbonyl carbon is expected in the range of 168-172 ppm.
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-CF₃: Expected as a quartet with a large C-F coupling constant, in the range of 120-130 ppm.
¹⁹F NMR Spectroscopy (Expected)
The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will likely be a doublet due to coupling with the adjacent methine proton. The chemical shift will be dependent on the reference standard used but is anticipated to be in the typical range for a CF₃ group attached to a saturated carbon.
Mass Spectrometry (Expected)
In a mass spectrum, the molecule is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ (for the free base C₅H₈F₃NO₂) would be at m/z 171.12. Common fragmentation patterns for amino acid esters include the loss of the methoxycarbonyl group (-COOCH₃) or cleavage adjacent to the nitrogen atom. The presence of chlorine from the hydrochloride salt would be observable in the isotopic pattern of certain fragments if not lost early in the ionization process.
Synthesis and Reactivity
Synthesis
While a specific, detailed synthesis for Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is not widely published, a general and plausible synthetic route can be inferred from the synthesis of related β-amino esters. A common approach involves the conjugate addition of an amine or an amine equivalent to a suitable α,β-unsaturated ester precursor, followed by salt formation.
Caption: Plausible synthetic pathway to Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride.
Chemical Reactivity
The reactivity of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is dictated by its functional groups: the primary amine, the methyl ester, and the trifluoromethyl group.
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Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and formation of amides, sulfonamides, and imines. As the hydrochloride salt, the amine is protonated and therefore less nucleophilic until neutralized.
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Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification or to amides by reaction with amines.
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Trifluoromethyl Group: The CF₃ group is a strong electron-withdrawing group, which decreases the basicity of the adjacent amine. This group is generally stable under many reaction conditions.
Applications in Research and Drug Development
The unique structural motif of a β-amino acid scaffold combined with a trifluoromethyl group makes Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride a valuable building block in pharmaceutical and agrochemical research.
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Synthesis of Bioactive Molecules: The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. This building block can be used to synthesize novel enzyme inhibitors, receptor modulators, and other biologically active compounds. The incorporation of fluorinated amino acids is a growing trend in modern drug design.
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Peptidomimetics: The β-amino acid structure can be incorporated into peptide sequences to create peptidomimetics with altered conformational properties and resistance to enzymatic degradation.
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Asymmetric Synthesis: The chiral center at the C3 position makes this compound a useful starting material for the synthesis of enantiomerically pure molecules.
Safety and Handling
Although a specific Safety Data Sheet (SDS) for Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is not publicly available, general precautions for handling similar chemical compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
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In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air.
Conclusion
Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a valuable and versatile building block for the synthesis of complex, fluorine-containing molecules. Its unique combination of a β-amino ester scaffold and a trifluoromethyl group offers significant potential for the development of novel pharmaceuticals and other advanced materials. While detailed experimental data for some of its physical and spectral properties are not yet widely available, this guide provides a comprehensive overview of its known characteristics and expected behavior, serving as a valuable resource for researchers in the field.
References
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PubChem. (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride. [Link]
- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 25(7-11), 381-383.
- Mei, H., Han, J., Klika, K. D., Izawa, K., Sato, T., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Google Patents. CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl)
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PubChem. Methyl 3-amino-4,4,4-trifluorocrotonate. [Link]
- Pan, C., Miller, M. J., & analogous, P. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl) phenyl) indeno [1, 2-c] pyrazol-4 (1H)-one. Molbank, 2022(4), M1494.
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Interstate Technology & Regulatory Council. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]
- Kukhar, V. P., & Soloshonok, V. A. (Eds.). (1995). Fluorine-containing Amino Acids: Synthesis and Properties. Wiley.
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Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link]
